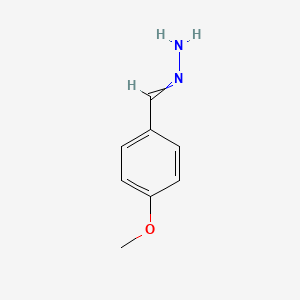

Benzaldehyde, 4-methoxy-, hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzaldehyde, 4-methoxy-, hydrazone is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Benzaldehyde derivatives, including hydrazones, have demonstrated significant antimicrobial properties. For instance, a study on hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde showed efficacy against bacteria such as Staphylococcus aureus and Escherichia coli . The presence of hydroxyl groups in these compounds enhances their antimicrobial activity.

Anticancer Potential

Hydrazone derivatives are being investigated for their anticancer properties. Research indicates that metal complexes of hydrazones exhibit promising antitumor activities. These complexes can enhance the therapeutic efficacy of traditional anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy.

Analytical Chemistry Applications

Spectroscopic Reagents

Hydrazones are widely used as analytical reagents for the detection of metal ions and organic compounds. For example, they can form stable complexes with various metal ions, facilitating spectrophotometric determination in environmental and biological samples . A comprehensive review highlighted their role in detecting anions like fluoride and cyanide ions through spectrophotometric methods .

Table 1: Spectroscopic Applications of Hydrazone Derivatives

| Compound Type | Target Analyte | Detection Method |

|---|---|---|

| Benzaldehyde Hydrazone | Metal Ions (e.g., Ni) | UV-Vis Spectroscopy |

| Hydrazone Complexes | Anions (e.g., Fluoride) | Spectrophotometry |

Materials Science Applications

Polymer Synthesis

Benzaldehyde hydrazones are utilized in the synthesis of polymers and nanoparticles. Their ability to act as polymer initiators is crucial for developing new materials with specific properties . For instance, they can be used to create light-emitting diodes (LEDs) and dye-sensitized solar cells (DSSCs), showcasing their versatility in materials science.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Royal Society of Chemistry detailed the synthesis of various aroyl hydrazones from benzaldehyde derivatives. These compounds exhibited higher antimicrobial activity compared to their parent hydrazides, demonstrating the importance of structural modifications for enhancing biological activity .

Case Study 2: Analytical Applications

Research conducted on the analytical applications of hydrazones highlighted their effectiveness in detecting metal ions across different matrices, including food and environmental samples. The study emphasized the stability and sensitivity of hydrazone-based reagents for spectroscopic determinations .

Propriétés

IUPAC Name |

(4-methoxyphenyl)methylidenehydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-11-8-4-2-7(3-5-8)6-10-9/h2-6H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPAJUBACUQPDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394747 |

Source

|

| Record name | Benzaldehyde, 4-methoxy-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5953-85-5 |

Source

|

| Record name | Benzaldehyde, 4-methoxy-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.